molecular formula C14H12N2O4 B15302817 Benzyl N-(3-nitrophenyl)carbamate

Benzyl N-(3-nitrophenyl)carbamate

Cat. No.: B15302817
M. Wt: 272.26 g/mol
InChI Key: VMUAJKJPMPUFKB-UHFFFAOYSA-N
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Description

Benzyl N-(3-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a benzyl group attached to a carbamate moiety, which is further connected to a 3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl N-(3-nitrophenyl)carbamate typically involves the reaction of benzyl chloroformate with 3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-(3-nitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Benzyl N-(3-aminophenyl)carbamate.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry: Benzyl N-(3-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It can act as a substrate or inhibitor for certain enzymes, providing insights into their mechanisms of action.

Medicine: this compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It can also be employed as a stabilizer or additive in various chemical formulations.

Mechanism of Action

The mechanism of action of Benzyl N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the catalytic site. This inhibition can be reversible or irreversible depending on the nature of the interaction. The pathways involved may include the disruption of enzyme-substrate complexes or the alteration of enzyme conformation.

Comparison with Similar Compounds

    Benzyl N-(4-nitrophenyl)carbamate: Similar structure but with the nitro group at the 4-position.

    Benzyl N-(3-bromo-5-nitrophenyl)carbamate: Contains a bromine atom in addition to the nitro group.

    Benzyl N-(2-nitrophenyl)carbamate: Nitro group at the 2-position.

Uniqueness: Benzyl N-(3-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group at the 3-position, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

benzyl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C14H12N2O4/c17-14(20-10-11-5-2-1-3-6-11)15-12-7-4-8-13(9-12)16(18)19/h1-9H,10H2,(H,15,17)

InChI Key

VMUAJKJPMPUFKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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